2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide features a 1,2,4-triazole core substituted with an amino group and a 4-ethoxyphenyl moiety. The triazole is connected via a sulfanyl bridge to an acetamide group, which is further linked to a 2-bromo-4,6-difluorophenyl ring.
Properties
Molecular Formula |
C18H16BrF2N5O2S |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H16BrF2N5O2S/c1-2-28-12-5-3-10(4-6-12)17-24-25-18(26(17)22)29-9-15(27)23-16-13(19)7-11(20)8-14(16)21/h3-8H,2,9,22H2,1H3,(H,23,27) |
InChI Key |
JVGXUZQTCVVPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the ethoxyphenyl and bromo-difluorophenyl groups via substitution reactions. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Structural Features
Key analogs share the 1,2,4-triazole-acetamide scaffold but differ in substituents, which critically affect properties:
Key Observations :
Biological Activity
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Triazole Ring : The 1,2,4-triazole moiety is known for its diverse biological activities.
- Sulfanyl Group : The presence of a sulfanyl group enhances the compound's reactivity and potential interactions with biological targets.
- Bromo and Difluoro Substituents : These halogen substituents may influence the compound's lipophilicity and bioavailability.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties . Research indicates that compounds with a triazole core exhibit significant activity against various bacterial and fungal strains.
-
Antibacterial Activity :
- A study demonstrated that triazole derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
- The compound was evaluated using the agar disc diffusion method, showing effective inhibition at concentrations as low as 1 mM .
- Antifungal Activity :
Anticancer Potential
The anticancer activity of triazole-based compounds has been a focal point in recent research. The compound's ability to inhibit cancer cell proliferation has been investigated in various studies:
- Mechanism of Action : Triazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and DNA gyrases .
- Case Studies : In vitro studies have shown that similar triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Anti-inflammatory Effects
Some studies suggest that triazole derivatives may also possess anti-inflammatory properties. This activity is often linked to their ability to inhibit certain enzymes involved in inflammatory pathways.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
